molecular formula C7H13BrO B1383061 1-(2-Bromoethyl)-1-methoxycyclobutane CAS No. 1702849-03-3

1-(2-Bromoethyl)-1-methoxycyclobutane

Cat. No. B1383061
M. Wt: 193.08 g/mol
InChI Key: ZULAVECEUWAKFV-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-1-methoxycyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is a ring of carbon atoms, so this compound likely contains a cyclobutane core. It also has a bromoethyl group and a methoxy group attached to it .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-1-methoxycyclobutane” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, so it could undergo nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethyl)-1-methoxycyclobutane” would depend on its exact structure. Similar compounds often have moderate to high boiling points and are typically liquids at room temperature .

Scientific Research Applications

Photochemistry in Protic Solvents Research demonstrates the use of 1,2-diphenylcyclobutene in methanol, which affords 1,2-diphenyl-1-methoxycyclobutane through irradiation. This study reveals insights into the photochemistry of cyclobutene derivatives in different solvents, such as methanol, acetic acid, and a mixture of water and dioxane (Sakuragi, Sakuragi, & Hasegawa, 1977).

Synthesis and Stereochemistry Another study focuses on the synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane, providing insights into the efficient preparation and structural determination of cyclobutane derivatives (Baldwin & Burrell, 2000).

Lewis Acid-Catalyzed Reactions The use of Lewis acid in catalyzing reactions involving arylmethylenecyclopropanes and various methyl ethers, including methoxycyclobutane derivatives, is explored. This research contributes to the understanding of cascade constructions of functionalized methylenecyclobutene and cyclobutane derivatives (Yao & Shi, 2007).

X-ray Crystallography and Structural Analysis The structure of various cyclobutane derivatives, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined using X-ray crystallography. This highlights the importance of structural analysis in the study of cyclobutane compounds (Kirillov, Nikiforova, & Dmitriev, 2015).

Mechanistic Insights into Chemical Reactions Research into the stereochemistry and mechanism of reactions involving cyclobutanes, such as the reverse ene reaction of cis-2-alkyl-1-alkenylcyclobutanes, provides valuable mechanistic insights. This is crucial for understanding the behavior of these compounds under various conditions (Getty & Berson, 1991).

Safety And Hazards

Like many organic compounds, “1-(2-Bromoethyl)-1-methoxycyclobutane” could potentially be flammable. It’s also possible that it could cause skin or eye irritation. Proper safety precautions should be taken when handling it .

properties

IUPAC Name

1-(2-bromoethyl)-1-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULAVECEUWAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-1-methoxycyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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